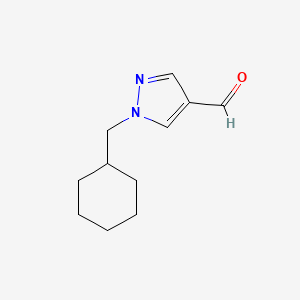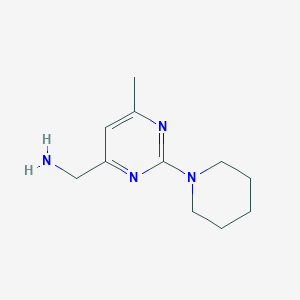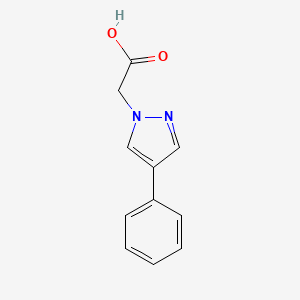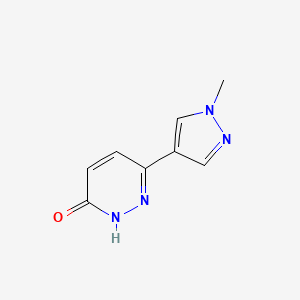![molecular formula C10H11FN4 B1468113 [1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1248406-10-1](/img/structure/B1468113.png)
[1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Overview
Description
This compound is a derivative of 1H-1,2,3-triazole, a class of heterocyclic compounds. The 1,2,3-triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms. It’s attached to a methanamine group and a 2-fluoro-4-methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a 1,2,3-triazole ring attached to a methanamine group and a 2-fluoro-4-methylphenyl group . The exact 3D conformation would depend on the specific spatial arrangement of these groups.Chemical Reactions Analysis
1,2,3-Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atom could influence its reactivity and the polarity of the molecule .Scientific Research Applications
Antiviral Activity
Triazole: derivatives are known for their antiviral properties. The presence of the 1,2,3-triazole ring in compounds has been associated with inhibitory activity against a range of viruses. For instance, certain indole derivatives, which share a similar aromatic heterocyclic structure with our compound of interest, have shown effectiveness against influenza A and Coxsackie B4 virus . This suggests that [1-(2-fluoro-4-methylphenyl)triazol-4-yl]methanamine could be explored for its potential antiviral applications, particularly in the development of new antiviral drugs.
Antibacterial Agents
The 1,2,4-triazole moiety is a core structure in many antibacterial agents. Research indicates that triazole-containing compounds exhibit significant antibacterial activity, which is crucial in the fight against drug-resistant bacteria . Given the structural similarity, [1-(2-fluoro-4-methylphenyl)triazol-4-yl]methanamine could be investigated for its efficacy as an antibacterial agent, possibly offering a new avenue to tackle microbial resistance.
Antiparasitic Activity
Chalcone derivatives, which are structurally related to triazoles, have shown promise as chemotherapeutic agents against neglected tropical diseases like leishmaniasis . The halogenated nature of [1-(2-fluoro-4-methylphenyl)triazol-4-yl]methanamine, particularly the presence of fluorine, suggests that it may possess antiparasitic properties that could be harnessed for treating such diseases.
Antifungal Applications
Triazole analogues have been reported to exhibit excellent activity against various fungal species, including those resistant to common antifungal drugs. A compound with a similar structure to our compound of interest demonstrated significant efficacy against Candida species . This indicates that [1-(2-fluoro-4-methylphenyl)triazol-4-yl]methanamine could be a potential candidate for antifungal drug development.
Agricultural Chemicals
Indole derivatives, which are structurally similar to triazoles, are used in the synthesis of plant hormones and agricultural chemicals . The triazole ring in [1-(2-fluoro-4-methylphenyl)triazol-4-yl]methanamine could potentially be utilized in developing new agrochemicals that enhance plant growth or protect crops from pests and diseases.
properties
IUPAC Name |
[1-(2-fluoro-4-methylphenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4/c1-7-2-3-10(9(11)4-7)15-6-8(5-12)13-14-15/h2-4,6H,5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPBRCJTAJOCRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(N=N2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468032.png)
![2-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468033.png)


![1-{[(Propan-2-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1468039.png)

![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one](/img/structure/B1468045.png)
![4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1468047.png)
![tert-Butyl 1,3-thiazol-4-yl[(2,4,5-trifluorophenyl)sulfonyl]carbamate](/img/structure/B1468048.png)
![3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid](/img/structure/B1468049.png)

![[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468052.png)
![[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468053.png)